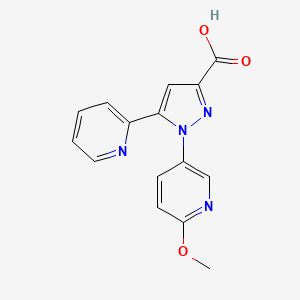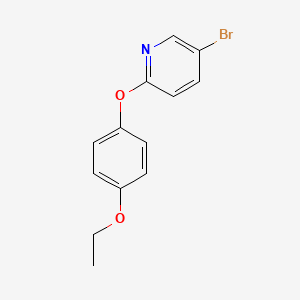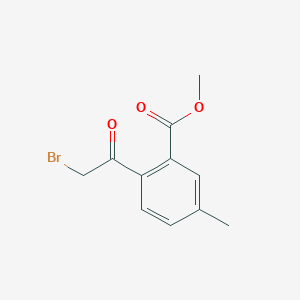
Methyl 2-(2-bromoacetyl)-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromoacetyl)-5-methylbenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a methylbenzoate core. The presence of the bromoacetyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromoacetyl)-5-methylbenzoate typically involves the bromination of methyl 2-acetyl-5-methylbenzoate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(2-bromoacetyl)-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like primary amines, thiols, and alcohols in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted amides, thioethers, esters, carboxylic acids, and alcohols .
Applications De Recherche Scientifique
Methyl 2-(2-bromoacetyl)-5-methylbenzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(2-bromoacetyl)-5-methylbenzoate primarily involves its role as an alkylating agent. The bromoacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of the target molecules, which is useful in various biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
Methyl 2-bromoacetate: Similar in structure but lacks the methyl group on the benzene ring.
Methyl 2-(2-bromoacetyl)benzoate: Similar but without the methyl group on the benzene ring.
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Contains a hydroxyl group in addition to the bromoacetyl group.
Uniqueness: Methyl 2-(2-bromoacetyl)-5-methylbenzoate is unique due to the presence of both the bromoacetyl and methyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules and in various research applications .
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
methyl 2-(2-bromoacetyl)-5-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-3-4-8(10(13)6-12)9(5-7)11(14)15-2/h3-5H,6H2,1-2H3 |
Clé InChI |
FWPJBZVXVJITDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


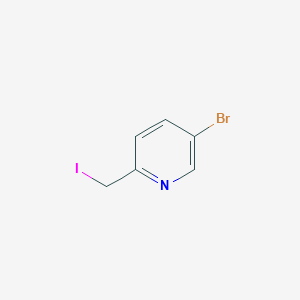
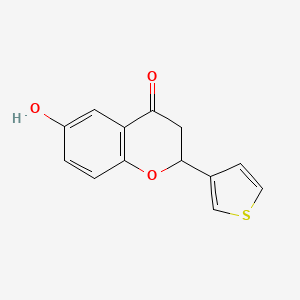

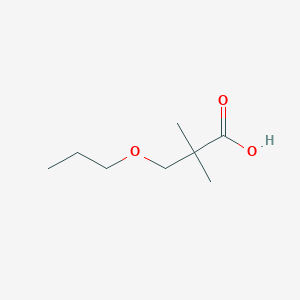
![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
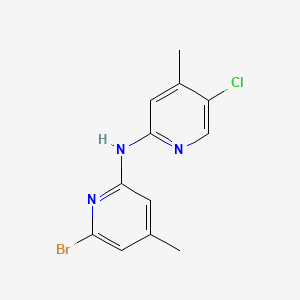
![4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
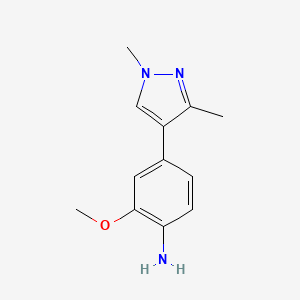
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
